molecular formula C21H14ClN3O3S B2505966 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide CAS No. 450341-15-8

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide

Cat. No. B2505966
CAS RN: 450341-15-8
M. Wt: 423.87
InChI Key: LNFDESCOXKHYAB-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide is a useful research compound. Its molecular formula is C21H14ClN3O3S and its molecular weight is 423.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Studies on pyrazole derivatives highlight the synthesis and spectral characterization of novel compounds. For example, Kumara et al. (2018) described the synthesis and characterization of a pyrazole derivative, including its crystal structure, thermal stability, and non-linear optical properties. The compound exhibited a twisted conformation and hydrogen bond interactions forming a 3D network, which could be relevant for materials science applications (Kumara et al., 2018).

Molecular Docking and Anticancer Activity

Katariya et al. (2021) synthesized novel heterocyclic compounds with pyrazoline and oxazole moieties, which were evaluated for their anticancer activity. The compounds demonstrated significant potency against a panel of cancer cell lines, suggesting potential therapeutic applications (Katariya et al., 2021).

Anticonvulsant Activity

Ahsan et al. (2013) explored the anticonvulsant activity of pyrazole analogues, identifying compounds with significant activity in seizure models. This suggests the potential use of similar compounds in developing new anticonvulsant drugs (Ahsan et al., 2013).

Photochromic and Photodynamic Applications

Fang et al. (2015) investigated a naphthopyran dye activated by an intramolecular hydrogen bond, revealing its photodynamics in a specific matrix. Such studies indicate the relevance of pyrazole derivatives in developing photoresponsive materials (Fang et al., 2015).

Antifungal Leads and SDH Inhibition

Wang et al. (2020) focused on the discovery of novel antifungal leads targeting succinate dehydrogenase (SDH), employing pyrazole derivatives. This research has implications for agriculture and the management of fungal infections (Wang et al., 2020).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3S/c22-13-5-3-6-14(9-13)25-19(16-10-29-11-17(16)24-25)23-20(26)15-8-12-4-1-2-7-18(12)28-21(15)27/h1-9H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFDESCOXKHYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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